6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group and an ethoxy group linked to a difluoropiperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine typically involves multiple steps. One common approach is to start with the preparation of 4,4-difluoropiperidine, which can be synthesized by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride. The resulting 4,4-difluoropiperidine is then reacted with 2-bromoethanol to form 2-(4,4-difluoropiperidin-1-yl)ethanol. This intermediate is subsequently reacted with 3-aminopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The difluoropiperidine moiety can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)ethanamine
- 2-(4,4-Difluoropiperidin-1-yl)aniline
Uniqueness
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17F2N3O |
---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
6-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H17F2N3O/c13-12(14)3-5-17(6-4-12)7-8-18-11-2-1-10(15)9-16-11/h1-2,9H,3-8,15H2 |
InChI-Schlüssel |
IEUHXERNFYFQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.